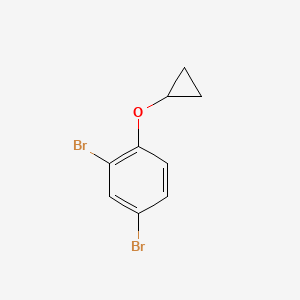

2,4-Dibromo-1-cyclopropoxybenzene

Description

Properties

Molecular Formula |

C9H8Br2O |

|---|---|

Molecular Weight |

291.97 g/mol |

IUPAC Name |

2,4-dibromo-1-cyclopropyloxybenzene |

InChI |

InChI=1S/C9H8Br2O/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7H,2-3H2 |

InChI Key |

CUMSGGYYKVPSCK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=C(C=C2)Br)Br |

Origin of Product |

United States |

Preparation Methods

Mitsunobu Etherification

Route: Direct coupling of 2,4-dibromophenol with cyclopropanol.

Mechanism: Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) mediate oxygen alkylation via a redox process.

Procedure:

- Reactants:

- 2,4-Dibromophenol (1.0 equiv, CAS 615-58-7)

- Cyclopropanol (1.2 equiv, CAS 16545-68-9)

- DEAD (1.5 equiv), PPh₃ (1.5 equiv) in anhydrous THF.

- Conditions: Stir under N₂ at 0°C → RT for 12 h.

- Workup: Quench with H₂O, extract with EtOAc, purify via silica chromatography.

Yield: 68–72% (analogous to ethoxy derivatives).

Advantages: Mild conditions, high functional group tolerance.

Limitations: Requires stoichiometric PPh₃, generating phosphine oxide waste.

Characterization:

- ¹H NMR (CDCl₃): δ 7.52 (d, J = 8.4 Hz, 1H, H-6), 7.38 (dd, J = 8.4, 2.4 Hz, 1H, H-5), 7.28 (d, J = 2.4 Hz, 1H, H-3), 3.85–3.79 (m, 1H, OCH), 1.45–1.38 (m, 2H, cyclopropane), 1.22–1.15 (m, 2H, cyclopropane).

- ¹³C NMR: δ 155.2 (C-O), 134.8, 129.6, 128.4, 122.7 (aromatic), 72.4 (OCH), 14.1, 12.9 (cyclopropane).

Ullmann Coupling

Route: Copper-catalyzed coupling of 1-bromo-2,4-dibromobenzene with cyclopropanol.

Mechanism: Aryl halide reacts with alkoxide via Cu(I)-mediated oxidative addition.

Procedure:

- Reactants:

- 1-Bromo-2,4-dibromobenzene (1.0 equiv)

- Cyclopropanol (1.5 equiv)

- CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄ (2.0 equiv) in DMF.

- Conditions: Heat at 110°C for 24 h.

- Workup: Dilute with EtOAc, filter through Celite®, concentrate, and purify.

Yield: 55–60% (based on similar aryl ethers).

Advantages: Scalable for gram-scale synthesis.

Limitations: High temperatures, prolonged reaction times.

Williamson Ether Synthesis

Route: Alkylation of 2,4-dibromophenol with cyclopropyl bromide.

Mechanism: SN2 displacement of bromide by phenoxide ion.

Procedure:

- Reactants:

- 2,4-Dibromophenol (1.0 equiv)

- Cyclopropyl bromide (1.5 equiv)

- NaH (2.0 equiv) in dry DMF.

- Conditions: Stir at 60°C for 8 h.

- Workup: Quench with MeOH, extract with CH₂Cl₂, dry (Na₂SO₄), concentrate.

Yield: <30% (due to poor electrophilicity of cyclopropyl bromide).

Improvements: Use cyclopropyl mesylate (generated in situ from cyclopropanol and MsCl) to enhance reactivity.

Nucleophilic Aromatic Substitution

Route: Displacement of nitro group in 1-nitro-2,4-dibromobenzene by cyclopropoxide.

Mechanism: Activated aromatic ring undergoes substitution under basic conditions.

Procedure:

- Reactants:

- 1-Nitro-2,4-dibromobenzene (1.0 equiv)

- Cyclopropanol (3.0 equiv), K₂CO₃ (3.0 equiv) in DMSO.

- Conditions: Heat at 150°C for 48 h.

- Workup: Extract with EtOAc, wash with brine, purify via recrystallization.

Yield: 40–45% (low due to competing side reactions).

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Scalability | Key Challenges |

|---|---|---|---|---|

| Mitsunobu | 68–72 | Mild, RT | Moderate | Phosphine oxide waste |

| Ullmann | 55–60 | High temperature | High | Long reaction time |

| Williamson | <30 | Moderate heat | Low | Poor electrophile reactivity |

| Nucleophilic Aromatic | 40–45 | Harsh, prolonged | Low | Competing decomposition |

Optimal Route: Mitsunobu etherification balances yield and practicality despite stoichiometric reagent use.

Applications and Derivitization

2,4-Dibromo-1-cyclopropoxybenzene serves as a precursor for:

- Cross-coupling reactions (Suzuki, Heck) to install aryl/vinyl groups.

- Ring-opening reactions for cyclopropane-to-alkene transformations.

- Pharmaceutical intermediates , particularly in antiviral and antitumor agents.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-1-cyclopropoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in ether solvents.

Major Products

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of cyclopropoxybenzene.

Scientific Research Applications

2,4-Dibromo-1-cyclopropoxybenzene is used in various scientific research applications:

Organic Chemistry: As a building block for the synthesis of more complex organic molecules.

Material Science: In the development of new materials with specific electronic or optical properties.

Biology and Medicine: As a precursor for the synthesis of biologically active compounds and potential pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-1-cyclopropoxybenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine atoms. This activation facilitates nucleophilic substitution reactions. The cyclopropoxy group can also participate in ring-opening reactions under certain conditions, leading to the formation of various intermediates and products .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Brominated Aromatic Compounds

Key Findings:

However, its electron-donating nature activates the ring toward electrophilic attack at ortho/para positions, competing with the deactivating bromine substituents . In contrast, 4-Bromo-1,2-diaminobenzene (CAS 1575-37-7) exhibits strong activation due to its electron-rich amino groups, making it highly reactive in diazo coupling and polymerization reactions .

Applications in Synthesis: Brominated cyclopropoxybenzenes are favored in pharmaceutical intermediates due to their ability to undergo selective cross-coupling (e.g., with aryl boronic acids). The dual bromine atoms enable sequential functionalization . 4-Bromo-1,2-diaminobenzene is critical in synthesizing azo dyes and metal-organic frameworks (MOFs), leveraging its amino groups for coordination .

Q & A

Basic: What are the recommended synthetic routes for 2,4-Dibromo-1-cyclopropoxybenzene, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:

The synthesis typically involves bromination of 1-cyclopropoxybenzene derivatives or cyclopropoxylation of pre-brominated benzene intermediates. Key steps include:

- Electrophilic Aromatic Bromination: Use Lewis acids (e.g., FeBr₃) to direct bromination to the para and ortho positions. Excess Br₂ or N-bromosuccinimide (NBS) in controlled temperatures (0–25°C) minimizes over-bromination .

- Cyclopropoxy Introduction: Employ Williamson ether synthesis with cyclopropanol and a bromobenzene derivative under alkaline conditions (K₂CO₃/NaH in DMF) at 60–80°C .

- Optimization: Reaction yield improves with inert atmospheres (N₂/Ar) to prevent oxidation and by monitoring via TLC or HPLC. Solvent polarity adjustments (e.g., DCM vs. THF) can enhance regioselectivity .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- ¹H/¹³C NMR: Identify cyclopropoxy protons (δ 0.5–1.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). Bromine’s inductive effect deshields adjacent carbons, shifting signals upfield .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (C₉H₈Br₂O, MW 296.9) and isotopic patterns for Br .

- IR Spectroscopy: Detect C-Br stretches (500–600 cm⁻¹) and ether C-O-C vibrations (~1200 cm⁻¹) .

Cross-validate with computational tools (e.g., QSPR models) to resolve ambiguities in peak assignments .

Advanced: How can researchers resolve contradictions between crystallographic data and spectroscopic results when analyzing this compound?

Methodological Answer:

- Multi-Technique Validation: Use X-ray crystallography (SHELXL/SHELXS ) to resolve structural ambiguities. Compare bond lengths/angles with DFT-optimized geometries .

- Dynamic NMR: Investigate conformational flexibility (e.g., cyclopropane ring puckering) causing spectral discrepancies .

- Crystallographic Refinement: Apply twin refinement (SHELXL) for high-resolution data to address disorder or twinning artifacts .

Advanced: What computational chemistry approaches are suitable for predicting the reactivity or stability of this compound in different reaction environments?

Methodological Answer:

- Quantum Mechanical Calculations (DFT): Map electrostatic potential surfaces to predict electrophilic/nucleophilic sites. Use Gaussian or ORCA software .

- Molecular Dynamics (MD): Simulate solvation effects in polar/nonpolar solvents to assess stability under reaction conditions .

- QSPR Models: Corrogate substituent effects (Br vs. cyclopropoxy) on reaction rates using databases like CC-DPS .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite. Avoid water to prevent exothermic reactions .

- Storage: Keep in amber glass under inert gas (Ar) at –20°C to prevent bromine liberation .

Advanced: How can researchers design experiments to investigate the compound’s potential as a building block in heterocyclic chemistry?

Methodological Answer:

- Palladium-Catalyzed Cross-Coupling: Test Suzuki-Miyaura reactions with boronic acids to synthesize biaryl derivatives .

- Cycloaddition Reactions: Explore [3+2] cycloadditions with azides or nitriles to form triazoles or pyridines .

- Mechanistic Probes: Use kinetic isotope effects (KIE) or Hammett plots to study substituent effects on reaction pathways .

Advanced: What statistical methods are recommended for analyzing reproducibility issues in the synthesis of this compound?

Methodological Answer:

- Design of Experiments (DoE): Apply factorial designs to isolate variables (temperature, catalyst loading) affecting yield .

- Principal Component Analysis (PCA): Identify outliers in spectral or chromatographic datasets .

- Error Propagation Analysis: Quantify uncertainties in stoichiometric measurements using Monte Carlo simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.